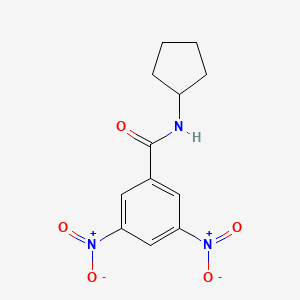

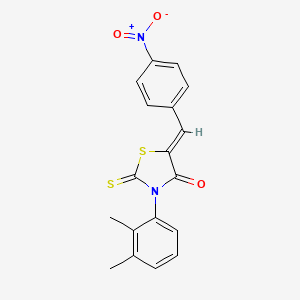

N-cyclopentyl-3,5-dinitrobenzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

N-cyclopentyl-3,5-dinitrobenzamide and its derivatives have shown promising antimycobacterial properties. Researchers have explored their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Notably, some compounds exhibited activities comparable to the standard drug isoniazid, with minimal inhibitory concentrations (MIC) as low as 0.031 μg/mL . These findings suggest that these compounds could serve as a foundation for developing new TB drugs.

Anticancer Potential

In a separate study, novel chemical compounds related to N-cyclopentyl-3,5-dinitrobenzamide were identified. These compounds demonstrated potential applications in anticancer therapy. While further research is needed, their activity against cancer cells highlights their versatility .

Antibacterial and Antifungal Properties

Beyond TB, these compounds may mitigate bacterial and fungal pathogens, contributing to the control of infectious diseases. Their unique chemical structure warrants further investigation for potential therapeutic applications .

In Silico Studies

Computational studies have provided insights into the molecular interactions of N-cyclopentyl-3,5-dinitrobenzamide derivatives. By elucidating potential binding sites and mechanisms of action, researchers enhance our understanding of their bioactivity .

Structure-Activity Relationship (SAR) Exploration

Researchers have systematically modified the structure of N-cyclopentyl-3,5-dinitrobenzamide to assess the impact of various moieties. The addition of aromatic terminal groups and linker type significantly influenced their activity. Such SAR studies guide the design of optimized derivatives .

Drug Development Prospects

Given the promising results, these compounds represent a valuable starting point for developing novel antimycobacterial agents. Continued research and optimization could lead to effective drugs for TB treatment .

Mecanismo De Acción

Target of Action

N-cyclopentyl-3,5-dinitrobenzamide is a derivative of 3,5-dinitrobenzamide, which is structurally related to the nitrobenzamide family of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) inhibitors . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Therefore, DprE1 is the primary target of N-cyclopentyl-3,5-dinitrobenzamide.

Mode of Action

The compound interacts with DprE1, inhibiting its function and thus disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a critical component of the mycobacterial cell wall, and its absence can lead to cell wall defects and eventual cell death .

Result of Action

The result of N-cyclopentyl-3,5-dinitrobenzamide’s action is the inhibition of cell wall synthesis in mycobacteria, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by mycobacteria, such as tuberculosis .

Propiedades

IUPAC Name |

N-cyclopentyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-12(13-9-3-1-2-4-9)8-5-10(14(17)18)7-11(6-8)15(19)20/h5-7,9H,1-4H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSBERQYYDVIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3,5-dinitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750107.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750110.png)

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3750112.png)

![diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3750131.png)

![ethyl 2-{[(4-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3750141.png)

![2-(4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750149.png)

![3-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750178.png)

![2-{[4-(phenylsulfonyl)phenyl]thio}ethanol](/img/structure/B3750190.png)

![1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3750192.png)